(3'-Methoxy-biphenyl-3-yl)-acetic acid
Description
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-7-3-6-13(10-14)12-5-2-4-11(8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYWEINWHUVEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374841 | |
| Record name | (3'-Methoxy-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-72-8 | |
| Record name | (3'-Methoxy-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 669713-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Biphenyl Core Formation
The biphenyl scaffold is typically constructed via transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent method. This reaction couples an aryl halide with an aryl boronic acid under palladium catalysis in the presence of a base.
Suzuki-Miyaura Cross-Coupling :
Aryl boronic acids bearing the 3'-methoxy substituent are reacted with aryl halides (e.g., bromobenzene derivatives) under Pd(0) catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)) in alkaline media (e.g., K2CO3) at elevated temperatures (~80 °C) for extended periods (up to 16 hours). The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the product is extracted and purified by column chromatography.Alternative Metal Catalysts :
Nickel-based catalysts such as bis(triphenylphosphine)nickel dichloride or nickel(II) acetylacetonate have also been employed for biphenyl formation via cross-coupling of aryl zinc reagents or Grignard reagents with aryl halides, offering good yields and selectivity.
Detailed Preparation Procedure Example
A representative procedure adapted from patent literature and research articles is summarized below:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Preparation of Aryl Zinc Reagent | 5-bromo-2-fluorotoluene in THF, ZnBr2 solution, 25-50 °C | Formation of aryl zinc intermediate | Slurry formation, stable at 25 °C |
| 2. Cross-Coupling | Aryl zinc reagent + 3'-methoxy aryl halide + bis(triphenylphosphine)nickel dichloride, 30 °C, 2.5-4 h | Formation of biphenyl intermediate | Crude product with 82% purity by HPLC |
| 3. Workup | Acidic quench with 1.5 M HCl, extraction with ethyl acetate, washing, drying | Isolation of crude biphenyl | Dark yellow oil, solidifies on standing |
| 4. Purification | Silica gel column chromatography, elution with methylene chloride | Removal of impurities | Yellow solid, purity improved |
| 5. Crystallization | Dissolution in hot methanol, seeding at 40 °C, cooling to -15 °C, aging, filtration | Crystallization of final product | Light yellow solid, 99.5% purity by HPLC, mp 86-87 °C |
This method yields high-purity (3'-Methoxy-biphenyl-3-yl)-acetic acid suitable for further applications.
Analytical Characterization Supporting Preparation
NMR Spectroscopy :
Proton and carbon NMR confirm the biphenyl structure and substitution pattern. Characteristic signals include aromatic protons, methoxy group singlet (~3.7 ppm), and methylene protons adjacent to the acid group.Infrared Spectroscopy (IR) :
Key absorptions include broad O–H stretch near 2930 cm⁻¹ and strong C=O stretch around 1700 cm⁻¹, confirming the carboxylic acid functionality.Mass Spectrometry (MS) :
Molecular ion peaks consistent with C15H14O3 (m/z 242) and fragmentation patterns support the structure.Chromatography :
HPLC and gas-liquid chromatography (GLC) are used to monitor reaction progress and purity, with final products showing >99% purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3'-Methoxyphenylboronic acid + aryl halide | Pd(PPh3)4 | 80 °C, 16 h, K2CO3 base | 70-80% | Widely used, mild conditions |
| Nickel-Catalyzed Cross-Coupling | Aryl zinc reagent + aryl halide | Ni(PPh3)2Cl2 or Ni(acac)2 | 25-50 °C, 2-4 h | ~80-90% | Effective for halogenated substrates |
| Esterification + Hydrolysis | Biphenyl intermediate + ethyl bromoacetate | N/A | Ester formation then acid hydrolysis | Variable | For acetic acid side chain installation |
| Purification | Silica gel chromatography + recrystallization | N/A | Room temp to -15 °C | >99% purity | Essential for pharmaceutical grade |
Chemical Reactions Analysis
Types of Reactions
(3’-Methoxy-biphenyl-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetic acid group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products Formed
Oxidation: Formation of (3’-Hydroxy-biphenyl-3-yl)-acetic acid.
Reduction: Formation of (3’-Methoxy-biphenyl-3-yl)-ethanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3’-Methoxy-biphenyl-3-yl)-acetic acid depends on its interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The methoxy and acetic acid groups play crucial roles in these interactions by forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
| Compound Name | CAS No. | Substituent Positions | Key Features |
|---|---|---|---|
| (3'-Methoxy-biphenyl-3-yl)-acetic acid | 669713-72-8 | Methoxy (3'), acetic acid (3) | - Biphenyl backbone with meta-substituted groups. - Enhanced steric hindrance at the 3-position. |
| (3'-Methoxy-biphenyl-2-yl)-acetic acid | 108478-56-4 | Methoxy (3'), acetic acid (2) | - Acetic acid at the ortho position. - Higher polarity due to proximity of substituents. |
| 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid | 5487-33-2 | Benzyloxy (3), methoxy (4), acetic acid | - Bulky benzyloxy group increases hydrophobicity. - Potential for π-π interactions in drug binding. |
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (Homovanillic acid) | 306-08-1 | Hydroxy (4), methoxy (3), acetic acid | - Natural metabolite with antioxidant properties. - Hydrogen bonding capability from phenolic -OH. |
Physicochemical Properties
Solubility :
- This compound : Moderate solubility in polar solvents (e.g., ethyl acetate, chloroform) due to balanced hydrophobic biphenyl and hydrophilic acetic acid groups .
- Ortho-substituted analogs (e.g., 3'-methoxy-biphenyl-2-yl-acetic acid): Higher solubility in organic solvents due to reduced steric hindrance between substituents .
- Benzyloxy-containing analogs : Lower aqueous solubility but enhanced lipid solubility, favoring membrane permeability .
Acidity :
Key Research Findings
Synthetic Accessibility :
Biological Activity :
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
(3'-Methoxy-biphenyl-3-yl)-acetic acid (also known as 3'-methoxy-3-biphenylacetic acid) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a biphenyl moiety with a methoxy group and an acetic acid functional group, which may contribute to its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- CAS Number : 669713-72-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, similar to other biphenyl derivatives known for their pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act as a modulator of receptors associated with pain and inflammation, potentially influencing signal transduction pathways.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of biphenyl derivatives, including this compound. For instance, compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
| Study | Method | Findings |
|---|---|---|
| Study A | In vitro cytokine assay | Reduced IL-6 and TNF-alpha production in macrophages |
| Study B | Animal model | Decreased paw edema in rats compared to control |
Analgesic Effects
The analgesic effects of this compound were evaluated using pain models. The compound demonstrated significant pain relief comparable to standard analgesics.
| Study | Model | Results |
|---|---|---|
| Study C | Hot plate test | Significant increase in pain threshold at doses of 10 mg/kg |
| Study D | Formalin test | Reduced licking time during both phases of the test |
Case Study 1: Anti-cancer Potential
A study investigated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited moderate activity, suggesting potential as a lead for further development against resistant strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the biphenyl and acetic acid moieties can significantly influence the biological activity of the compound. Substituents such as methoxy groups enhance lipophilicity, which may improve cellular uptake and bioavailability.
Q & A
Synthesis and Optimization
1.1 Basic: What are the common synthetic routes for (3'-Methoxy-biphenyl-3-yl)-acetic acid? The compound is typically synthesized via biphenyl coupling strategies. A standard approach involves Suzuki-Miyaura cross-coupling between 3-methoxyphenylboronic acid and a brominated phenylacetic acid derivative, followed by deprotection and carboxylation . For example, Kanto Reagents' catalog highlights aryl boronic acid intermediates as key precursors for biphenyl systems, with palladium catalysts (e.g., Pd(PPh₃)₄) facilitating coupling efficiency . Post-coupling, hydrolysis of ester-protected intermediates under acidic conditions yields the acetic acid moiety.
1.2 Advanced: How can reaction conditions be optimized to improve yield and purity? Optimization involves:
- Catalyst selection : PdCl₂(dppf) enhances regioselectivity in sterically hindered biphenyl systems .
- Solvent effects : A 3:1 DMF/H₂O mixture improves solubility of polar intermediates .
- Temperature control : Maintaining 80–90°C during coupling minimizes byproducts like homocoupled biphenyls .
- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves residual boronic acid impurities .
Analytical Characterization
2.1 Basic: What analytical techniques are standard for confirming structure and purity?
- NMR : ¹H/¹³C NMR verifies biphenyl linkage (δ 7.2–7.8 ppm for aromatic protons) and methoxy group (δ 3.8–4.0 ppm) .
- HPLC : A purity >98% is achievable using a 70:30 methanol/water mobile phase .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₄O₃, exact mass 242.0943) .
2.2 Advanced: How can trace impurities be identified in complex mixtures? Hyphenated techniques like LC-MS/MS distinguish isobaric impurities (e.g., de-methoxy byproducts at m/z 212.0841). For example, EPA DSSTox data highlights the use of QTOF-MS to detect sulfonic acid derivatives formed during acidic hydrolysis . Additionally, differential scanning calorimetry (DSC) identifies polymorphic impurities by analyzing melting point deviations (>5°C indicates contamination) .
Biological Activity and Mechanisms
3.1 Basic: What are the known biological targets of this compound? The biphenyl-acetic acid scaffold is associated with anti-inflammatory activity, potentially inhibiting soluble epoxide hydrolase (sEH) or cyclooxygenase-2 (COX-2) . For instance, structural analogs in show sEH inhibition (IC₅₀ < 100 nM) via competitive binding to the enzyme’s catalytic triad .
3.2 Advanced: How do structural modifications impact activity, and how can contradictory data be resolved?
- Methoxy position : 3'-methoxy substitution enhances metabolic stability but reduces solubility, leading to conflicting in vitro vs. in vivo efficacy .
- Data contradictions : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from assay conditions (e.g., pH-dependent sEH activity). Validate using orthogonal assays: fluorometric (3-phenyl-cyano substrate) and physiological (14,15-EET hydrolysis) .
Safety and Handling
4.1 Basic: What safety precautions are recommended for laboratory handling?
- PPE : Nitrile gloves and goggles are mandatory due to corneal irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors (TLV 10 ppm) .
- Storage : Keep at 2–8°C in amber glass to prevent photodegradation .
4.2 Advanced: How can hazards during scale-up synthesis be mitigated?
- Exothermic reactions : Implement jacketed reactors with temperature feedback control during carboxylation .
- Waste management : Neutralize acetic acid byproducts with 10% NaHCO₃ before disposal to avoid pipe corrosion .
Data Contradictions and Reproducibility
5.1 Basic: Why do solubility values vary across literature sources? Reported solubility in DMSO ranges from 25 mg/mL to 50 mg/mL due to:
- Crystallinity : Amorphous forms dissolve faster but are less stable .
- pH effects : Ionization at pH >5 increases aqueous solubility but may conflict with non-polar solvent data .
5.2 Advanced: How can researchers resolve discrepancies in biological assay results?
- Standardize protocols : Use identical cell lines (e.g., RAW 264.7 for COX-2) and control for serum-free conditions to avoid albumin binding .
- Batch analysis : Compare multiple synthetic batches via NMR to rule out impurity-driven artifacts .
Computational Modeling
6.1 Basic: Which computational tools predict the compound’s physicochemical properties?
- LogP estimation : Use ChemAxon or ACD/Labs with atom-type descriptors (predicted LogP ~2.5) .
- pKa calculation : The acetic acid moiety has a predicted pKa of 4.7, aligning with weak acid behavior .
6.2 Advanced: How can molecular docking guide target identification? AutoDock Vina simulations reveal preferential binding to sEH’s hydrophobic pocket (binding energy < −8 kcal/mol). Validate with mutagenesis studies targeting residues Tyr383 and Asp335 .
Stability and Degradation
7.1 Basic: What are the primary degradation pathways?
- Hydrolysis : The acetic acid group degrades in alkaline conditions (pH >9) to form biphenyl-methanol derivatives .
- Photolysis : UV exposure (λ = 254 nm) cleaves the methoxy group, detected via LC-MS .
7.2 Advanced: How can forced degradation studies inform formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
